An In-Depth Technical Guide to 5,6-Dichloro-2,3-dicyanopyrazine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5,6-Dichloro-2,3-dicyanopyrazine: Properties, Reactivity, and Applications
Introduction
5,6-Dichloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound built upon a pyrazine core. Characterized by the presence of two chlorine atoms and two cyano groups, its structure is inherently electron-deficient, bestowing upon it unique reactivity and making it a valuable and versatile intermediate in synthetic chemistry. The strategic placement of reactive chloro and cyano functionalities on the pyrazine ring allows for a wide range of chemical transformations. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and its pivotal applications in drug discovery, agrochemicals, and materials science, offering field-proven insights for researchers and development professionals.
Part 1: Core Physicochemical and Spectroscopic Properties
The distinct arrangement of electron-withdrawing groups on the pyrazine ring dictates the compound's physical and chemical behavior. Its high melting point is indicative of a stable, planar crystalline structure with strong intermolecular interactions.
Physical and Chemical Identifiers
A summary of the key quantitative and qualitative properties of 5,6-Dichloro-2,3-dicyanopyrazine is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 56413-95-7 | [1][2] |
| Molecular Formula | C₆Cl₂N₄ | [1][3][4] |
| Molecular Weight | 198.99 g/mol | [1][2][5] |
| IUPAC Name | 5,6-dichloropyrazine-2,3-dicarbonitrile | [2][5] |
| Synonyms | 5,6-Dichloro-2,3-pyrazinedicarbonitrile | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 178 - 184 °C | [3] |
| Solubility | Soluble in Methanol |
Spectroscopic Profile
The spectroscopic data for 5,6-Dichloro-2,3-dicyanopyrazine provides a definitive fingerprint for its structural confirmation.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed around 2240 cm⁻¹. A related compound, 5,6-diphenylpyrazine-2,3-dicarbonitrile, shows this peak at 2238 cm⁻¹, providing a reliable reference point for this key functional group.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum is relatively simple. It will display distinct signals for the nitrile carbons and the chlorinated carbons of the pyrazine ring.
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Mass Spectrometry (MS) : The mass spectrum provides unambiguous confirmation of the molecular weight. A key feature is the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks with an approximate ratio of 9:6:1), which serves as a crucial diagnostic tool for confirming its elemental composition.[5]
Part 2: Synthesis and Reactivity
The utility of 5,6-Dichloro-2,3-dicyanopyrazine stems from its accessible synthesis and predictable, yet versatile, reactivity.
Synthesis Protocol
The compound is commonly prepared via the chlorination of a pyrazine precursor. A well-established method involves the reaction of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile with a potent chlorinating agent like thionyl chloride (SOCl₂).[7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction and improve yields.[7]
Experimental Protocol: Synthesis of 5,6-Dichloro-2,3-dicyanopyrazine [7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes (e.g., a bubbler with NaOH solution), suspend 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile in an excess of thionyl chloride, which acts as both the reagent and the solvent.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension (approximately 0.1 to 0.5 molar equivalents).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude solid product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the final product as a crystalline solid.[3]
Caption: Workflow for the synthesis of 5,6-Dichloro-2,3-dicyanopyrazine.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring, being highly electron-deficient due to the two nitrogen atoms and two cyano groups, activates the chlorine atoms towards nucleophilic attack. This makes Nucleophilic Aromatic Substitution (SNAr) the primary mode of reactivity for this compound. The chlorine atoms serve as excellent leaving groups, allowing for sequential and controlled substitution by a wide variety of nucleophiles.
This reactivity is the cornerstone of its utility as a chemical building block. For instance, reactions with primary or secondary amines readily yield mono- and bis-substituted aminopyrazine derivatives.[3] The reaction conditions can be tuned to favor either mono- or di-substitution, providing a powerful tool for generating molecular diversity.
Caption: Reactivity of 5,6-Dichloro-2,3-dicyanopyrazine via SNAr.
Part 3: Key Applications in Research and Development
The predictable reactivity and functional group handles of 5,6-Dichloro-2,3-dicyanopyrazine make it a high-value intermediate in several advanced scientific fields.
Pharmaceutical and Agrochemical Synthesis
The pyrazine heterocycle is a well-known pharmacophore present in numerous biologically active compounds and approved drugs.[8] 5,6-Dichloro-2,3-dicyanopyrazine serves as an excellent starting point for the construction of novel pyrazine-based scaffolds. Drug development professionals can leverage its SNAr and cross-coupling reactivity to generate large libraries of diverse molecules for high-throughput screening. Its derivatives are investigated for various therapeutic applications. Furthermore, it is a documented intermediate in the synthesis of potent fungicides and herbicides.[3]
Materials Science and Photoredox Catalysis
In materials science, this compound is a key building block for creating functional organic materials.[3] The dicyanopyrazine moiety can be incorporated into larger conjugated systems, such as phthalocyanines, to tune their electronic and optical properties.
Perhaps its most cutting-edge application is in the field of photoredox catalysis. Dicyanopyrazine (DPZ) derivatives have emerged as powerful, purely organic photocatalysts.[9] 5,6-Dichloro-2,3-dicyanopyrazine is a common precursor for these catalysts. The chlorine atoms can be replaced with various aryl or other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to precisely modulate the catalyst's redox potentials and photophysical properties.[10] This tunability is critical for developing catalysts that can drive a wide array of challenging chemical transformations using visible light.[9][10]
Caption: Application pathways for 5,6-Dichloro-2,3-dicyanopyrazine.
Part 4: Safety, Handling, and Storage
As a highly reactive chemical, proper handling of 5,6-Dichloro-2,3-dicyanopyrazine is imperative to ensure laboratory safety.
GHS Hazard Classification
The compound is classified with significant health hazards.[5] All personnel must be aware of these classifications before handling.
| Pictogram | GHS Code | Hazard Statement | Reference |
| H301 | Toxic if swallowed | [5] | |
| H315 | Causes skin irritation | [5] | |
| H319 | Causes serious eye irritation | [5] | |
| H335 | May cause respiratory irritation | [5] |
Recommended Handling and Storage
Adherence to the following protocols is mandatory to minimize exposure and risk.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
Conclusion
5,6-Dichloro-2,3-dicyanopyrazine is more than just a chemical intermediate; it is an enabling tool for innovation. Its robust synthesis, predictable SNAr reactivity, and capacity for further functionalization through cross-coupling reactions make it an invaluable platform for researchers in drug discovery, agrochemical development, and materials science. The ability to readily generate diverse and complex molecular architectures from this single precursor ensures its continued relevance and expanding application in addressing modern scientific challenges.
References
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Jana, A., & Bureš, F. (2021). Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. Molecules, 26(21), 6649. Available from: [Link]
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PubChem. 5,6-Dichloro-2,3-dicyanopyrazine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives.
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Neuburger, M., & Bureš, F. (2020). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. Chemistry – A European Journal, 26(52), 11885-11896. Available from: [Link]
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Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2473. Available from: [Link]
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ResearchGate. (2015). Synthesis and Reactivity of Dithienopyrazines. Available from: [Link]
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Sharma, V., et al. (2017). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Molecules, 22(9), 1438. Available from: [Link]
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Scott, J. D., & Williams, D. R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available from: [Link]
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Carl ROTH. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Available from: [Link]
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NIST. Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Available from: [Link]
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